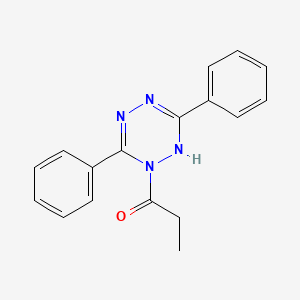
1-(3,6-Diphenyl-1,2,4,5-tetrazin-1(2H)-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,6-diphenyl-1,2,4,5-tetrazin-1(4H)-yl)propan-1-one is a synthetic organic compound that belongs to the class of tetrazines Tetrazines are heterocyclic compounds containing a six-membered ring with four nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-diphenyl-1,2,4,5-tetrazin-1(4H)-yl)propan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with nitriles or amidines to form the tetrazine ring. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of tetrazine derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3,6-diphenyl-1,2,4,5-tetrazin-1(4H)-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the tetrazine ring to dihydrotetrazine or other reduced forms.
Substitution: The phenyl groups and other substituents on the tetrazine ring can be substituted with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazine oxides, while reduction can produce dihydrotetrazines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Employed in bioconjugation techniques for labeling and tracking biomolecules.
Medicine: Investigated for its potential as a therapeutic agent or diagnostic tool.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and electronic conductivity.
Mechanism of Action
The mechanism of action of 1-(3,6-diphenyl-1,2,4,5-tetrazin-1(4H)-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The tetrazine ring can participate in various chemical reactions, such as cycloaddition and redox processes, which can modulate biological activity. The compound may interact with enzymes, receptors, or other biomolecules to exert its effects.
Comparison with Similar Compounds
Similar Compounds
3,6-Diphenyl-1,2,4,5-tetrazine: A simpler tetrazine derivative with similar chemical properties.
1-(3,6-Diphenyl-1,2,4,5-tetrazin-1(4H)-yl)ethanone: A closely related compound with a different alkyl substituent.
Tetrazine-based dyes: Compounds used in fluorescence imaging and other applications.
Uniqueness
1-(3,6-diphenyl-1,2,4,5-tetrazin-1(4H)-yl)propan-1-one is unique due to its specific structural features, such as the propan-1-one substituent, which may confer distinct reactivity and properties compared to other tetrazine derivatives. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
Properties
CAS No. |
861387-33-9 |
|---|---|
Molecular Formula |
C17H16N4O |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
1-(3,6-diphenyl-1H-1,2,4,5-tetrazin-2-yl)propan-1-one |
InChI |
InChI=1S/C17H16N4O/c1-2-15(22)21-17(14-11-7-4-8-12-14)19-18-16(20-21)13-9-5-3-6-10-13/h3-12H,2H2,1H3,(H,18,20) |
InChI Key |
WSUDOHGQNAWKGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C(=NN=C(N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13937460.png)

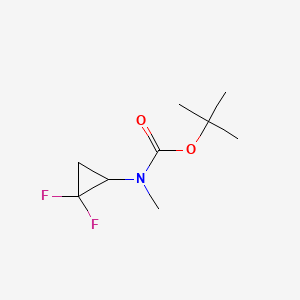

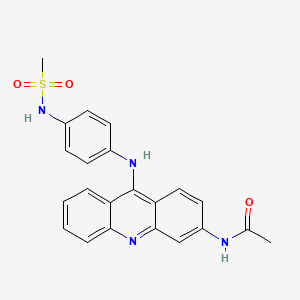
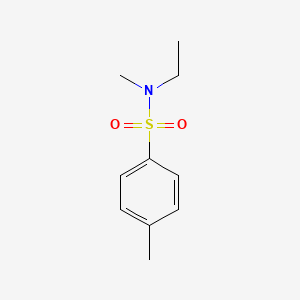
![2-Pyridin-2-yl-benzo[d][1,3]oxazin-4-one](/img/structure/B13937521.png)
![6-Bromo-2,8-dimethylpyrido[2,3-d]pyrimidine-4,7(1H,8H)-dione](/img/structure/B13937526.png)
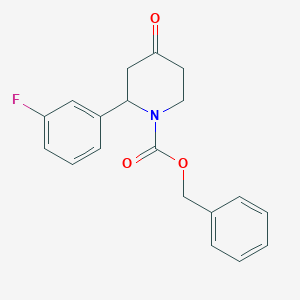
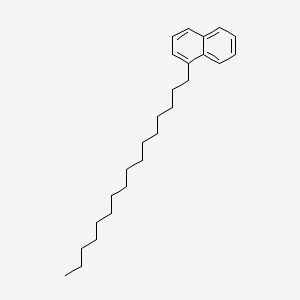
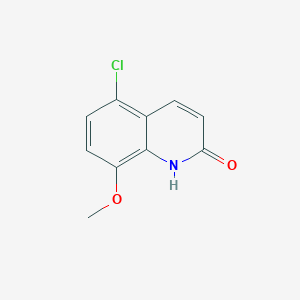
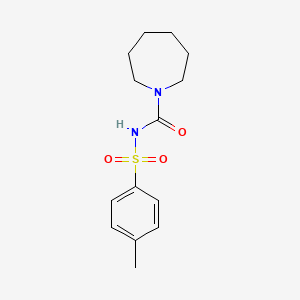
![4-[1-Isopropyl-4-(trifluoromethyl)imidazol-2-yl]benzonitrile](/img/structure/B13937540.png)
![1,1-Dimethylethyl 5-amino-3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13937542.png)
